N-(1-cyanocyclobutyl)-3-[(2-fluorophenyl)sulfanyl]propanamide
Description
Properties
IUPAC Name |
N-(1-cyanocyclobutyl)-3-(2-fluorophenyl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2OS/c15-11-4-1-2-5-12(11)19-9-6-13(18)17-14(10-16)7-3-8-14/h1-2,4-5H,3,6-9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPDCNQUJKJULO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)CCSC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclobutyl)-3-[(2-fluorophenyl)sulfanyl]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyanocyclobutyl group:
Introduction of the fluorophenyl group: This step involves the reaction of a fluorophenyl halide with a suitable nucleophile to form the fluorophenyl intermediate.
Formation of the sulfanyl linkage: The final step involves the coupling of the cyanocyclobutyl intermediate with the fluorophenyl intermediate using a suitable sulfanyl reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclobutyl)-3-[(2-fluorophenyl)sulfanyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-cyanocyclobutyl)-3-[(2-fluorophenyl)sulfanyl]propanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclobutyl)-3-[(2-fluorophenyl)sulfanyl]propanamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the cyano group can form hydrogen bonds with active site residues, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Propanamide derivatives with sulfanyl or aryl substituents are well-studied for their diverse physicochemical and pharmacological properties. Below is a comparative analysis of N-(1-cyanocyclobutyl)-3-[(2-fluorophenyl)sulfanyl]propanamide with structurally related compounds from the literature:
Table 1: Structural and Physicochemical Comparisons
Key Observations from Comparative Analysis
Structural Complexity: The 1-cyanocyclobutyl group in the target compound is unique compared to other N-substituents like cyclohexyl (), thiazolyl (), or methylphenyl (). The 2-fluorophenylsulfanyl moiety distinguishes it from compounds with oxadiazole-thiazole () or indole-oxadiazole hybrids (). Fluorination may enhance metabolic stability and membrane permeability compared to non-halogenated analogs .
Physicochemical Properties: Melting points for similar propanamides range widely (64–178°C), influenced by substituent rigidity and hydrogen-bonding capacity.
Functional Group Impact: The cyano group on the cyclobutyl ring introduces strong electron-withdrawing effects, which may alter the amide’s reactivity or stability compared to electron-donating groups like methyl () or ethyl (). Fluorine in the aryl sulfanyl group enhances lipophilicity (logP) compared to non-fluorinated analogs, as seen in ortho-fluorofentanyl derivatives ().
Synthetic Considerations: The synthesis of N-substituted propanamides typically involves nucleophilic substitution or coupling reactions, as demonstrated in the preparation of compounds 7a–s () and 8a–s (). The cyanocyclobutyl group may require specialized reagents (e.g., cyanating agents) or cyclization steps.
Research Findings and Implications
- Bioactivity: While the target compound’s biological data are unavailable, structurally related propanamides exhibit diverse activities.
Biological Activity
N-(1-Cyanocyclobutyl)-3-[(2-fluorophenyl)sulfanyl]propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula: C13H14FN3O
- Molecular Weight: 247.27 g/mol
- CAS Number: 915087-26-2
The compound features a cyanocyclobutyl group and a fluorophenyl sulfanyl moiety, which contribute to its unique pharmacological profile.
Research indicates that compounds similar to this compound may act as modulators of various biological pathways. Specifically, they may influence apoptosis pathways and inhibit certain enzymes involved in cellular signaling.
Enzyme Inhibition
One notable mechanism is the inhibition of the E3 ubiquitin ligase Cbl-b, which plays a critical role in immune regulation. Compounds designed to inhibit Cbl-b can enhance T-cell activation and proliferation, making them potential candidates for immunotherapy .
Anticancer Activity
The compound has been evaluated for its anticancer properties. High-throughput screening assays have shown that related compounds induce apoptosis in cancer cell lines. For instance, studies on structurally related analogs demonstrated significant cytotoxicity against breast cancer cells (T47D) with effective concentrations (EC50) in the low micromolar range .
Case Studies
- Breast Cancer : A study highlighted that derivatives of the compound exhibited GI50 values as low as 0.018 µM against T47D cells, indicating potent growth inhibition .
- Colon Cancer : Other derivatives were less effective against colon cancer cell lines (HCT116), suggesting selective activity that could be exploited for targeted therapies .
Data Table: Biological Activity Summary
| Activity | Cell Line | EC50 (µM) | Remarks |
|---|---|---|---|
| Anticancer (Breast) | T47D | 0.053 - 0.080 | Induces apoptosis |
| Anticancer (Colon) | HCT116 | >10 | Less effective |
| Cbl-b Inhibition | N/A | N/A | Enhances T-cell activation |
Pharmacological Applications
Given its biological activity, this compound may have applications in:
- Cancer Therapy : As an apoptosis inducer in specific cancer types.
- Immunotherapy : As a Cbl-b inhibitor to enhance immune responses.
Q & A
Basic Research Questions
Q. What synthetic strategies are most effective for producing N-(1-cyanocyclobutyl)-3-[(2-fluorophenyl)sulfanyl]propanamide, and how can purity be optimized?
- Methodology : A multi-step approach is recommended, starting with the preparation of the cyanocyclobutyl moiety via cyclization of a nitrile precursor. The 2-fluorophenylsulfanyl group can be introduced through nucleophilic substitution or thiol-ene coupling. Key steps include:
- Controlled reaction temperatures (e.g., 0–5°C for nitrile activation) to minimize side reactions.
- Use of anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis of intermediates.
- Purification via column chromatography or recrystallization to isolate the final product .
- Quality Control : Purity can be validated using HPLC with UV detection (λ = 254 nm) and confirmed via H/C NMR. Impurity profiling should include LC-MS to detect sulfoxide byproducts or unreacted starting materials .
Q. Which spectroscopic techniques are critical for characterizing the structural features of this compound?
- Key Methods :
- NMR Spectroscopy : H NMR can confirm the presence of the 2-fluorophenyl group (δ 7.2–7.8 ppm, aromatic protons) and the cyanocyclobutyl moiety (δ 2.5–3.5 ppm, cyclobutyl protons). F NMR is essential to verify fluorine substitution (δ -110 to -120 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines the exact molecular weight (e.g., C₁₄H₁₄FN₃OS, expected m/z 307.0854) and distinguishes isotopic patterns for sulfur and fluorine .
- FTIR : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1250 cm⁻¹ (C-F stretch) confirm functional groups .
Q. What preliminary assays are recommended to assess the compound’s biological activity?
- Screening Workflow :
- In vitro enzyme inhibition assays : Test against kinases or proteases due to the sulfanyl group’s potential as a nucleophile. Use fluorogenic substrates for real-time activity monitoring .
- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1 nM to 100 µM. Include a positive control (e.g., doxorubicin) .
- Solubility and stability : Measure kinetic solubility in PBS (pH 7.4) and DMSO. Stability in plasma (rat or human) over 24 hours can predict metabolic liability .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological efficacy across different studies be resolved?
- Root Causes :
- Assay variability : Differences in cell lines, incubation times, or solvent concentrations (e.g., DMSO >0.1% may artifactually inhibit activity). Standardize protocols using CLSI guidelines .
- Structural analogs : Compare activity with derivatives lacking the cyanocyclobutyl group to isolate its contribution. For example, replacing the cyclobutyl group with a cyclohexyl moiety may alter binding kinetics .
- Resolution : Perform dose-response curves (IC₅₀) with triplicate replicates and validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) .
Q. What mechanistic insights explain the role of the 2-fluorophenylsulfanyl group in target selectivity?
- Steric and Electronic Effects :
- The fluorine atom’s electronegativity enhances π-π stacking with aromatic residues in enzyme active sites (e.g., tyrosine kinases), while the sulfanyl group forms disulfide bonds or coordinates metal ions (e.g., zinc in metalloproteases) .
- Mutagenesis studies : Replace 2-fluorophenyl with 2-chlorophenyl in analogs to assess halogen-specific interactions. A 10-fold decrease in potency for chlorine-substituted analogs suggests fluorine’s unique role .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- In silico Strategies :
- Docking simulations : Use AutoDock Vina to predict binding modes to targets like COX-2 or EGFR. Focus on hydrogen bonding between the cyanocyclobutyl group and catalytic lysine residues .
- ADMET prediction : Tools like SwissADME can optimize logP (target ~3.5) and polar surface area (<140 Ų) to enhance blood-brain barrier penetration or reduce hepatic clearance .
- Validation : Synthesize top-ranked derivatives and compare in vitro permeability (Caco-2 assay) and metabolic stability (microsomal half-life) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
